molecular formula C9H9N3O3 B064381 methyl 5-methyl-3-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate CAS No. 175277-15-3

methyl 5-methyl-3-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B064381
CAS No.: 175277-15-3
M. Wt: 207.19 g/mol
InChI Key: ATKIWUMRVKGZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate is a heterocyclic compound that features both isoxazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate typically involves the formation of the isoxazole and pyrazole rings through cyclization reactions. One common method involves the reaction of an appropriate alkyne with a nitrile oxide to form the isoxazole ring, followed by further functionalization to introduce the pyrazole ring . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and pyrazole derivatives, such as:

Uniqueness

Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate is unique due to its specific combination of isoxazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

175277-15-3

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 5-methyl-3-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-5-7(9(13)14-2)8(12-11-5)6-3-4-10-15-6/h3-4H,1-2H3,(H,11,12)

InChI Key

ATKIWUMRVKGZOO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C2=CC=NO2)C(=O)OC

Canonical SMILES

CC1=C(C(=NN1)C2=CC=NO2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.